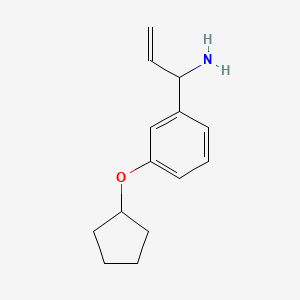![molecular formula C14H18FNO3 B13034193 8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13034193.png)
8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to modify the spirocyclic structure.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced spirocyclic derivatives.
Substitution: Formation of substituted spirocyclic compounds with different functional groups.
Applications De Recherche Scientifique
8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-(2-Fluoro-3-methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol
- 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 2,8-Diazaspiro[4.5]decan-1-one derivatives
Uniqueness
8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its specific substitution pattern and spirocyclic structure, which confer distinct chemical and biological properties. Its fluorine and methoxy substituents contribute to its reactivity and potential bioactivity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C14H18FNO3 |
|---|---|
Poids moléculaire |
267.30 g/mol |
Nom IUPAC |
8-(3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C14H18FNO3/c1-17-13-9-11(15)8-12(10-13)16-4-2-14(3-5-16)18-6-7-19-14/h8-10H,2-7H2,1H3 |
Clé InChI |
MACLPVKMSSUAEL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)N2CCC3(CC2)OCCO3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


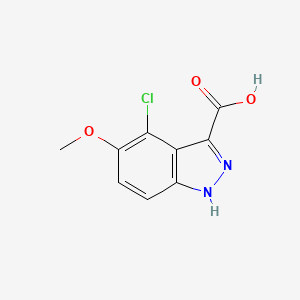
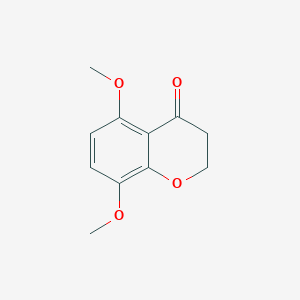
![2-Bromo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one](/img/structure/B13034118.png)
![Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate](/img/structure/B13034123.png)
![4,4,5,5-Tetramethyl-2-[3-(4-nitrophenoxy)propyl]-1,3,2-dioxaborolane](/img/structure/B13034126.png)
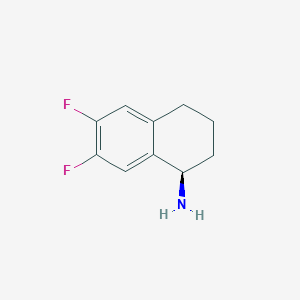
![7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13034130.png)



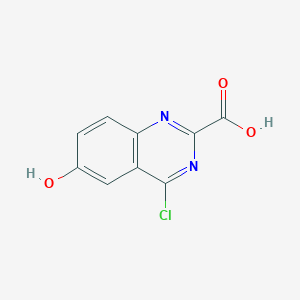
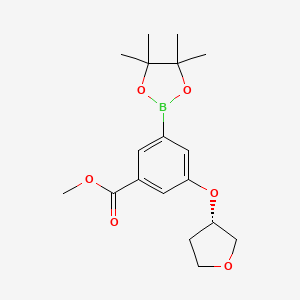
![7,7-Difluoro-5-thia-2-azaspiro[3.4]octane hcl](/img/structure/B13034183.png)
